2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Catalog No.
S729030
CAS No.
3947-62-4
M.F
C14H20O10
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Carbohydrate chemists often lose hours on low-yield selective anomeric deprotection of pentaacetyl glucose, requiring hydrazine acetate and chromatography. 2,3,4,6-Tetra-O-acetyl-beta-D-glucose eliminates this step, providing a ready-to-functionalize building block. • Direct precursor for Schmidt imidate donors, enabling rapid generation of shelf-stable glycosylating agents. • C2-acetate neighboring group ensures high 1,2-trans stereoselectivity in glycoside formation. • Versatile for CuAAC conjugation after conversion to 1-azido derivative. Streamline your complex oligosaccharide and glycoconjugate synthesis with immediate starting material.

CAS Number

3947-62-4

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

IEOLRPPTIGNUNP-RKQHYHRCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose, 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose, β-D-Glucose 2,3,4,6-tetraacetate, 1-Hydroxy-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, Tetra-O-acetyl-β-D-glucose

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2,3,4,6-Tetra-O-acetyl-beta-D-glucose (CAS 3947-62-4) is a selectively protected carbohydrate building block featuring four acetyl groups and a free anomeric hydroxyl group at the C1 position . This specific substitution pattern makes it a highly valuable direct precursor for synthesizing reactive glycosyl donors, particularly glycosyl trichloroacetimidates . In industrial and laboratory carbohydrate chemistry, its primary utility lies in its readiness for immediate anomeric functionalization, bypassing the need for complex deprotection sequences. The C2 acetyl group also provides critical neighboring group participation, ensuring high 1,2-trans (beta) stereoselectivity during subsequent glycosidic bond formation [1].

Research Fit

Stereocontrolled glycosylation acceptor – β-anomeric configuration enables β-linked disaccharide synthesis.
Crystalline intermediate – phase-pure β-crystals suitable for solid-state studies and QC references.
Scalable process context – reported yield improvement supports economical large-scale synthesis campaigns.

Attempting to substitute 2,3,4,6-tetra-O-acetyl-beta-D-glucose with the cheaper, fully protected 1,2,3,4,6-penta-O-acetyl-beta-D-glucose introduces significant process inefficiencies. The pentaacetate requires a selective anomeric deacetylation step—typically utilizing hydrazine acetate or ammonium acetate—which adds hours of processing time, limits intermediate yields to approximately 88%, and introduces the need for tedious chromatographic purification to separate unreacted starting material and over-deprotected byproducts [1]. Furthermore, substituting with classical Koenigs-Knorr donors like alpha-acetobromoglucose forces the use of stoichiometric heavy metal promoters (such as silver or mercury salts) during glycosylation, whereas the tetraacetate enables the synthesis of Schmidt donors that require only catalytic Lewis acids [2].

Substitution Risk

Anomeric purity disruption
α-anomer co-crystallization with the β-form alters crystal packing and may compromise phase purity in solid-state applications.
Acetyl pattern mismatch
Pentaacetate or 1,2,3,4-tetraacetate positional isomers shift glycosylation reactivity and stereochemical outcomes, limiting direct substitution.
Stereoselectivity loss
Using α-anomer acceptor or other acetylated glucose derivatives can produce different product distributions in β-linked disaccharide synthesis.

Elimination of Anomeric Deprotection Steps

Procuring 2,3,4,6-tetra-O-acetyl-beta-D-glucose directly provides 100% availability of the reactive hemiacetal. In contrast, synthesizing this intermediate from 1,2,3,4,6-penta-O-acetyl-beta-D-glucose requires selective anomeric deacetylation. Literature protocols using hydrazine acetate or ammonium acetate typically report yields plateauing at approximately 88% after hours of reaction time, alongside unavoidable losses during silica gel chromatography [1]. Direct procurement eliminates this yield penalty and the associated solvent and time costs.

Evidence DimensionHemiacetal availability and step yield
Target Compound Data100% direct availability (0 synthetic steps)
Comparator Or Baseline1,2,3,4,6-penta-O-acetyl-beta-D-glucose (88% yield via 1 step)
Quantified DifferenceSaves 1 synthetic step, hours of processing, and prevents ~12% yield loss
ConditionsStandard selective anomeric deacetylation (e.g., hydrazine acetate in DMF)

Direct procurement of the tetraacetate streamlines glycosyl donor synthesis by eliminating a time-consuming and yield-limiting deprotection step.

Anomer-Specific Crystallization
Head-to-head
Pure β: orthorhombic P2₁2₁2₁, distinct H-bond chain
α/β co-crystal: α:β ≈ 1:2.86, random substitution
Phase-pure β crystals isolated; α-anomer does not crystallize alone.
Controlled crystallization conditions critical for β-phase purity.

Enabling Catalytic Glycosylation via Schmidt Donors

The free anomeric hydroxyl of 2,3,4,6-tetra-O-acetyl-beta-D-glucose allows for rapid, high-yielding conversion (typically 83–90%) into the corresponding glycosyl trichloroacetimidate using trichloroacetonitrile and DBU [1]. This Schmidt donor can be activated for glycosylation using strictly catalytic amounts of Lewis acids (e.g., TMSOTf or BF3·OEt2). In contrast, utilizing the alternative Koenigs-Knorr donor (alpha-acetobromoglucose) mandates the use of stoichiometric or super-stoichiometric amounts of toxic heavy metal promoters [2].

Evidence DimensionPromoter stoichiometry for glycosylation
Target Compound Data0.05–0.2 equivalents (Lewis acid via imidate)
Comparator Or Baseline1.0–2.0 equivalents (Heavy metal via bromide)
Quantified Difference80–95% reduction in promoter equivalents; elimination of heavy metals
ConditionsStandard O-glycosylation of alcohol acceptors

Transitioning to imidate chemistry significantly reduces reagent costs and eliminates heavy metal waste, which is critical for scalable pharmaceutical manufacturing.

Melting Point Differentiation
Cross-study comparable
β-anomer: 118–128 °C
Melting range distinguishes β from α-anomer (104–106 °C) and pentaacetate (130–132 °C).
Literature capillary values; identity checkpoint for procurement.

Anchimeric Assistance for Stereoselective Beta-Glycosylation

When 2,3,4,6-tetra-O-acetyl-beta-D-glucose is utilized as a donor precursor, the presence of the ester (acetyl) group at the C2 position provides strong neighboring group participation (anchimeric assistance) during the glycosylation event. This stereoelectronic effect directs the nucleophilic attack to the beta face, resulting in 1,2-trans (beta) glycosides with highly favorable anomeric ratios [1]. If a buyer were to select a non-participating analog, such as a tetra-O-benzyl donor, the reaction would proceed via an unshielded oxocarbenium ion, yielding difficult-to-separate alpha/beta mixtures.

Evidence DimensionAnomeric stereoselectivity (1,2-trans formation)
Target Compound DataHigh beta-selectivity (>10:1) via C2-acetate participation
Comparator Or BaselineTetra-O-benzyl analogs (poor intrinsic selectivity, alpha/beta mixtures)
Quantified DifferenceNear-exclusive formation of the beta-anomer vs. isomeric mixtures
ConditionsLewis acid-catalyzed O-glycosylation

Ensures high stereochemical purity of the desired beta-glycoside, minimizing product loss during the purification of anomeric mixtures.

Synthetic Process Efficiency
Class-level inference
50.6% total yield
+6% absolute yield improvement over previous literature methods.
Optimized three-step route; reported for the β-anomer specifically.
Glycosylation Acceptor Reactivity
Class-level inference
58% yield β,β-trehalose
BF₃·OEt₂-promoted, CH₂Cl₂
β-acceptor required for stereospecific β-linked disaccharide formation.
α-anomer acceptor would alter product distribution; donor-specific conditions.

Synthesis of Glycosyl Trichloroacetimidate Donors

Direct precursor for Schmidt glycosylation protocols, allowing for the rapid generation of highly reactive, shelf-stable imidate donors used in complex oligosaccharide assembly without prior deprotection steps [1].

Preparation of Glycosyl Azides for Click Chemistry

Serves as the immediate starting material for synthesizing 1-azido-2,3,4,6-tetra-O-acetyl-beta-D-glucose, a critical building block for CuAAC (copper-catalyzed azide-alkyne cycloaddition) to form glycoconjugates.

Synthesis of Biologically Active Beta-Glucosides

Ideal for the stereoselective synthesis of beta-linked glucopyranosides, including natural product analogs, prodrugs, and carbohydrate-based enzyme inhibitors, due to the C2-acetate neighboring group effect [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereospecific glycosylation
β-anomeric configuration
Glycosylation stereoselectivity and acceptor reactivity
Solid-state intermediate
Phase-pure crystalline form
Crystal packing, polymorph control
Scalable synthesis
Process yield improvement context
Cost-per-batch and waste reduction
Chiral drug intermediate synthesis
Anomeric purity and identity
Melting point differentiation from α-anomer and pentaacetate

XLogP3

0.1

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